3-Iodo-2,6-dimethyl-5-methylidenepyridin-4-one
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Overview
Description
3-Iodo-2,6-dimethyl-5-methylidenepyridin-4-one is a heterocyclic compound with a pyridine ring substituted with iodine, methyl, and methylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2,6-dimethyl-5-methylidenepyridin-4-one typically involves the iodination of a pyridine derivative. One common method is the electrophilic substitution reaction where iodine is introduced into the pyridine ring. The reaction conditions often include the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2,6-dimethyl-5-methylidenepyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various functionalized pyridine derivatives .
Scientific Research Applications
3-Iodo-2,6-dimethyl-5-methylidenepyridin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Iodo-2,6-dimethyl-5-methylidenepyridin-4-one exerts its effects involves interactions with specific molecular targets. The iodine substituent can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The methyl and methylidene groups can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity .
Comparison with Similar Compounds
Similar Compounds
6-Iodo-2,3-dimethoxypyridine: Another iodinated pyridine derivative with different substituents.
3-Iodoindoles: Compounds with an indole ring structure and an iodine substituent.
Iodopropynyl butylcarbamate: A carbamate compound with an iodine substituent.
Uniqueness
3-Iodo-2,6-dimethyl-5-methylidenepyridin-4-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both methyl and methylidene groups, along with the iodine atom, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H8INO |
---|---|
Molecular Weight |
261.06 g/mol |
IUPAC Name |
3-iodo-2,6-dimethyl-5-methylidenepyridin-4-one |
InChI |
InChI=1S/C8H8INO/c1-4-5(2)10-6(3)7(9)8(4)11/h1H2,2-3H3 |
InChI Key |
ZGAUKHHBZNKCOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C)C(=N1)C)I |
Origin of Product |
United States |
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